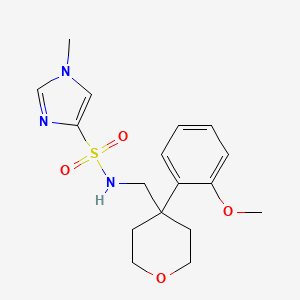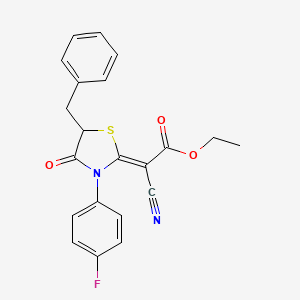![molecular formula C9H16N4O2 B2713359 3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one CAS No. 2137690-65-2](/img/structure/B2713359.png)
3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" is a complex organic compound characterized by the presence of a cyclopentyl ring with an aminomethyl and hydroxy substituent, coupled with a triazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions starting from cyclopentanone, which undergoes aminomethylation and hydroxylation to introduce the aminomethyl and hydroxy groups on the cyclopentyl ring. The final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions. Each step requires specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized conditions to ensure cost-effectiveness and environmental compliance. This involves using automated reactors, continuous flow systems, and stringent quality control to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketone derivatives.
Reduction: It can be reduced to further explore its derivative chemistry, especially at the triazolone ring.
Substitution: The aminomethyl group can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents or organometallic reagents.
Major Products: The major products from these reactions are typically ketones, amines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.
Biology: It shows promise in bioassays for its interaction with various enzymes and receptors.
Medicine: Potential therapeutic uses are being explored, particularly in the areas of anti-infective and anti-inflammatory research.
Industry: Its derivatives might find applications in material science for their unique chemical properties.
Wirkmechanismus
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects, such as inhibiting a key enzyme in a pathogen or reducing inflammation by interacting with immune receptors.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds in its class, such as:
3-(Aminomethyl)-1H-1,2,4-triazol-5(4H)-one
4-Methyl-1H-1,2,4-triazol-5(4H)-one
"3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one" stands out due to the unique combination of its cyclopentyl ring with both aminomethyl and hydroxy substituents, providing a diverse chemical landscape for further modifications and interactions. Its stereochemistry also plays a crucial role in its biological activity, distinguishing it from other compounds with similar structures but different stereochemistry.
Eigenschaften
IUPAC Name |
3-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(11-12-9(13)15)5-2-6(4-10)7(14)3-5/h5-7,14H,2-4,10H2,1H3,(H,12,15)/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMDBGGJFLRSB-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CC(C(C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NNC1=O)[C@H]2C[C@@H]([C@@H](C2)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B2713276.png)
![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2713279.png)


![2-ethoxy-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2713284.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2713286.png)




![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)
![4-cyano-N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2713294.png)
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)
